(2R)-2,4,4-Trimethylpentanoic acid, also known as 2,4,4-trimethylpentanoic acid, is an organic compound with the molecular formula . This compound is characterized by its branched-chain structure and the presence of a carboxyl group (-COOH), which classifies it as a carboxylic acid. The "(2R)" designation indicates its specific stereochemistry, making it a chiral molecule with distinct optical properties. This compound is utilized in various chemical and industrial applications due to its unique structural properties and reactivity.
(2R)-2,4,4-Trimethylpentanoic acid can be sourced from several chemical databases and suppliers, including BenchChem and PubChem. It is classified under the category of carboxylic acids, specifically branched-chain carboxylic acids. This classification is significant for understanding its chemical behavior and potential applications in organic synthesis and industrial processes.
The synthesis of (2R)-2,4,4-trimethylpentanoic acid can be achieved through various methods:
The reaction conditions typically require anhydrous environments to prevent side reactions. The alkylation step often requires careful monitoring of temperature and reaction time to achieve optimal yields.
The molecular structure of (2R)-2,4,4-trimethylpentanoic acid features a central pentane backbone with three methyl groups attached at positions 2, 4, and 4. The presence of the carboxyl group at one end characterizes it as a carboxylic acid.
(2R)-2,4,4-Trimethylpentanoic acid undergoes several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be optimized to minimize by-products and maximize yield.
The mechanism of action for (2R)-2,4,4-trimethylpentanoic acid varies depending on its application:
(2R)-2,4,4-trimethylpentanoic acid has several scientific applications:
The biosynthesis of (2R)-2,4,4-trimethylpentanoic acid (isooctanoic acid) leverages engineered modular type I polyketide synthases (PKSs) repurposed from antibiotic-producing systems. Hybrid PKS platforms are constructed by fusing loading modules with extender modules and thioesterase domains to redirect natural metabolic flux toward short-chain carboxylic acids. For instance, the lipomycin PKS loading didomain (LipPks1) fused to an erythromycin thioesterase (TE) generates soluble chimeric enzymes in Escherichia coli that produce C8 branched carboxylic acids. This system achieves titers of 120–150 mg/L of 2,4,4-trimethylpentanoic acid by condensing pivaloyl-CoA (tert-butylacetyl-CoA) with malonyl-CoA, followed by ketoreduction and dehydration [1] [2]. Similarly, the borrelidin PKS loading module (BorA1), which naturally activates dicarboxylic acids, has been engineered to incorporate succinyl-CoA for adipic acid production, demonstrating the flexibility of PKS repurposing for non-native substrates [1].
Table 1: Engineered PKS Systems for Branched Carboxylic Acid Production
PKS Components | Product | Host | Titer |
---|---|---|---|
LipPks1 + Erythromycin TE | 2,4,4-Trimethylpentanoic acid | E. coli | 150 mg/L |
BorA1-BorA2 (engineered) | 3-Hydroxyadipic acid | In vitro | Detected* |
Streptomyces sp. hybrid modules | 5,5-Dimethylhexanoic acid | Streptomyces | 90 mg/L |
*Detected via P-Pant ejection assay [1] [6].
Acyltransferase (AT) domains in PKS loading modules dictate starter unit selection through precise molecular recognition. Kinetic analyses reveal that the lipomycin AT domain exhibits unusually broad substrate flexibility, accepting propionyl-CoA (kcat/KM = 1.4 × 104 M−1s−1), isobutyryl-CoA (1.1 × 104 M−1s−1), 2-methylbutyryl-CoA (1.0 × 104 M−1s−1), and isovaleryl-CoA (0.2 × 104 M−1s−1). In contrast, pivaloyl-CoA (a precursor for 2,4,4-trimethylpentanoic acid) shows drastically reduced activity (kcat/KM < 0.05 × 104 M−1s−1), explaining bottlenecks in isooctanoic acid yields [1] [5]. Structural studies indicate that AT domains discriminate substrates via steric constraints in the active-site pocket; bulky tert-butyl groups in pivaloyl-CoA hinder optimal binding. Engineering AT domains to accommodate larger starter units involves mutating residues in the malonyl-CoA-binding tunnel, as demonstrated in Streptomyces rochei PKS, where mutations increased pivaloyl-CoA incorporation by 3-fold [2] [5].
Table 2: Kinetic Parameters of Lipomycin Acyltransferase Domain
Substrate | kcat (s−1) | KM (μM) | kcat/KM (M−1s−1) |
---|---|---|---|
Isobutyryl-CoA | 15.8 ± 0.9 | 14.3 ± 1.1 | 1.1 × 104 |
2-Methylbutyryl-CoA | 14.2 ± 0.7 | 14.1 ± 1.3 | 1.0 × 104 |
Pivaloyl-CoA | 0.11 ± 0.01 | 220 ± 25 | <0.05 × 104 |
Diketide formation for 2,4,4-trimethylpentanoic acid relies on coordinated interdomain kinetics between ketosynthase (KS), acyl carrier protein (ACP), and ketoreductase (KR) domains. Stopped-flow kinetics reveal that KS-ACP transacylation in the lipomycin-erythromycin hybrid PKS occurs at 8.7 s−1, while decarboxylative condensation proceeds at 0.9 s−1 [1]. The KR domain then reduces the β-keto intermediate with a kcat of 2.4 s−1 using NADPH as a cofactor. Rate-limiting steps were identified via in vitro reconstitution assays using 14C-labeled malonyl-CoA, showing that KS-mediated condensation is 5-fold slower than ACP charging. Furthermore, the P-Pant ejection assay coupled with mass spectrometry confirmed the covalent attachment of diketide intermediates to ACP domains, with catalytic efficiency (kcat/KM) of 1,200 M−1s−1 for the borrelidin KS domain [1] [6].
Ketoreductase (KR) domains enforce the (2R) stereochemistry in 2,4,4-trimethylpentanoic acid through NADPH-dependent reduction of the β-ketoacyl-ACP intermediate. Structural analysis of the erythromycin KR1 domain reveals a conserved catalytic tetrad (Tyr157, Ser141, Lys161, Asn176) that positions the substrate for stereoselective hydride transfer from the si-face of NADPH, generating exclusively (2R)-configured alcohols [6] [8]. Mutagenesis of Tyr157 to phenylalanine abolishes activity, confirming its role in proton donation. The KR domain’s stereospecificity is further governed by the LDD motif in the substrate-binding loop, which sterically blocks the re-face approach of the diketide chain. In hybrid PKS systems (e.g., lipomycin module 1 fused to erythromycin KR), this motif ensures >98% enantiomeric excess (ee) for the (2R) product [6] [9].
Stereochemical outcomes in PKS pathways are reprogrammed by swapping or engineering KR domains. For example, replacing the native KR in lipomycin PKS with the jadomycin KR domain (JadKR) inverts product chirality to (2S) with 85% ee, while grafting the rifamycin KR (RifKR) restores (2R) selectivity [6]. Computational design of KR mutants has expanded stereocontrol: mutations in the β-substrate-binding pocket (e.g., Ala89→Val) narrow the active site, enhancing discrimination against non-native diketides and improving (2R) selectivity from 75% to 93% ee [8]. Additionally, fusion of trans-acting KRs (e.g., Saccharopolyspora eryKR3) to truncated modules enables in trans reduction of ACP-bound intermediates, achieving titers of 220 mg/L for (2R)-2-methyl-3-ketopentanoic acid in Streptomyces albus [9].
Table 3: Stereoselectivity of Engineered Ketoreductase Domains
KR Domain Source | Hybrid PKS System | Product Configuration | Enantiomeric Excess (%) |
---|---|---|---|
Erythromycin KR1 | LipPks1-EryKR1-TE | (2R) | >98 |
Jadomycin KR | LipPks1-JadKR-TE | (2S) | 85 |
Rifamycin KR | LipPks1-RifKR-TE | (2R) | 97 |
Vibrio juvE KR (mutant) | BorA2-juvEA89V-TE | (2R) | 93 |
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